molecular formula C16H18N2O6S B051063 4-Hydroxypenicillin V CAS No. 20880-67-5

4-Hydroxypenicillin V

Cat. No.: B051063
CAS No.: 20880-67-5
M. Wt: 366.4 g/mol
InChI Key: DXLWRYXQESUXNE-MBNYWOFBSA-N
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Description

4-Hydroxypenicillin V, also known as this compound, is a useful research compound. Its molecular formula is C16H18N2O6S and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Penicillins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Spectrophotometric Analysis : A study developed a spectrophotometric method for determining p-hydroxyphenoxymethylpenicillin in samples of phenoxymethylpenicillin. This method offered advantages like short analysis time and low costs (Kovács-Hadady, Kiss, Kiss, & Barna-Katona, 1988).

  • Fermentation Processes : Research on penicillin V fermentations showed that the wild-type strain of Penicillium chrysogenum produced para-hydroxypenicillin V as a byproduct. Methods to reduce this byproduct were explored, as it's not desirable in the production of penicillin V (Chang, McGrory, Elander, & Hook, 1991).

  • Metabolic Impact Studies : A study evaluated the effects of penicillin V on the host's metabolic phenotype using LC/MS- and NMR-based metabolic profiling. It found that penicillin V administration in rats led to changes in urinary metabolites, suggesting an impact on gut microflora and host metabolism (Sun et al., 2013).

  • Enzyme Activity Monitoring : Researchers developed a spectrophotometric method to measure the level of hydroxylated by-products in penicillin V fermentations. This method helps in screening mutant Penicillium chrysogenum strains for strain improvement programs (Palotás, Szászhegyessy, & Horváth, 1989).

  • Antibacterial Activity Studies : A study synthesized 3-heteroaryl azo 4-hydroxy coumarin derivatives and evaluated their antibacterial activities against various bacterial strains. The results showed these compounds exhibit significant antibacterial potential (Sahoo, Mekap, & Kumar, 2015).

  • Production of 6-Aminopenicillanic Acid : Penicillin V acylase, used in the production of 6-aminopenicillanic acid, is produced by various microorganisms. Research has focused on enhancing the productivity and stability of this enzyme for efficient antibiotic production (Shewale Jg & Sudhakaran, 1997).

  • Industrial Monitoring in Fermentations : A study used an enzyme thermistor for on-line monitoring of penicillin V in bioreactors. This technique allowed for accurate tracking of penicillin production during fermentation processes (Rank, Gram, & Danielsson, 1993).

  • Recycling in Penicillin Production : Research explored methods to recycle the phenoxyacetate precursor in penicillin V production. It examined the selective removal of contaminants from recycle streams using tyrosinase enzyme and chitosan adsorption (Payne & Sun, 1994).

Mechanism of Action

Target of Action

4-Hydroxypenicillin V, also known as Penicillin V, is a narrow-spectrum, beta-lactam antimicrobial . Its primary targets are penicillin-binding proteins (PBPs) . These proteins play a crucial role in the synthesis of the bacterial cell wall .

Mode of Action

This compound exerts its bactericidal action by inhibiting bacterial cell wall synthesis . It binds to one or more of the PBPs, which in turn inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition of cell wall biosynthesis eventually leads to the lysis of the bacteria due to the ongoing activity of cell wall autolytic enzymes .

Biochemical Pathways

The biosynthesis of this compound involves the hydroxylation of phenoxymethylpenicillin . The biosynthetic genes and enzymes have been studied in detail, and the most recent “omics” techniques have provided the key to understand the molecular mechanisms underlying the process of strain improvement .

Pharmacokinetics

Phenoxymethylpenicillin is relatively stable to gastric acid and can therefore be administered orally . In a healthy volunteer study, volunteers were dosed with penicillin-V at steady state. Total and unbound penicillin-V serum concentrations were determined, and a base population PK model was fitted to the data . There is a paucity of pharmacokinetic data in adults to support the current dosing recommendations .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and eventual bacterial cell death . It has activity against encapsulated bacteria including streptococci, gonococci, and meningococci . It is commonly prescribed for the treatment of pharyngitis where infection with Streptococcus pyogenes is confirmed or suspected .

Safety and Hazards

In case of exposure, it is recommended to flush the eyes with water or normal saline solution for 20 to 30 minutes while simultaneously calling a hospital or poison control center . If skin contact occurs, immediately flood affected skin with water while removing and isolating all contaminated clothing . If inhaled, immediately leave the contaminated area and take deep breaths of fresh air . If ingested, do not induce vomiting .

Future Directions

With the rise in antimicrobial resistance and its threat to human health, there is a need to optimize the use of narrow-spectrum, front-line antimicrobials to prolong their efficacy, reduce collateral impact, and safeguard broader-spectrum agents . This has been reflected by the World Health Organization’s Access, Watch, and Reserve (AwARe) index, which classifies penicillin-V within its Access group . Being designated as an Access antibiotic emphasizes that penicillin-V is a core antibiotic that must be consistently available globally at an appropriate quality, dose, duration, formulation, and price .

Biochemical Analysis

Biochemical Properties

4-Hydroxypenicillin V interacts with various enzymes and proteins in the body. It is known to inhibit the activity of transpeptidase, an enzyme that bacteria use to build their cell walls . By inhibiting this enzyme, this compound prevents bacteria from properly constructing their cell walls, leading to their death .

Cellular Effects

This compound has a significant impact on bacterial cells. It disrupts the cell wall synthesis process, causing the bacterial cells to become weak and eventually lyse or break apart . This compound does not have a significant impact on human cells as human cells do not have cell walls .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the transpeptidase enzyme. This enzyme is responsible for cross-linking the peptidoglycan chains that make up the bacterial cell wall. When this compound binds to the active site of this enzyme, it prevents the enzyme from functioning properly, leading to a halt in cell wall synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, bacteria can develop resistance to this antibiotic, reducing its effectiveness . Additionally, this compound can degrade over time, especially if it is not stored properly .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary depending on the dosage. At therapeutic doses, it is effective at treating bacterial infections. At high doses, it can cause adverse effects such as allergic reactions .

Metabolic Pathways

This compound is involved in the beta-lactam antibiotic metabolic pathway. It is synthesized from phenoxymethylpenicillin (penicillin V) through the process of hydroxylation .

Transport and Distribution

Like other penicillins, it is likely to be transported in the bloodstream and distributed to various tissues in the body .

Subcellular Localization

As a small molecule, it is likely to be able to diffuse across cell membranes and reach various subcellular compartments .

Properties

IUPAC Name

(2S,5R,6R)-6-[[2-(4-hydroxyphenoxy)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6S/c1-16(2)12(15(22)23)18-13(21)11(14(18)25-16)17-10(20)7-24-9-5-3-8(19)4-6-9/h3-6,11-12,14,19H,7H2,1-2H3,(H,17,20)(H,22,23)/t11-,12+,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLWRYXQESUXNE-MBNYWOFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=C(C=C3)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=C(C=C3)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O6S
Record name P-HYDROXYPENICILLIN V
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20508
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074876
Record name 4-Hydroxypenicillin V
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20880-67-5
Record name P-HYDROXYPENICILLIN V
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20508
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-Hydroxypenicillin V
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020880675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxypenicillin V
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXYPENICILLIN V
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNU3C726JH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-Hydroxypenicillin V in the context of Penicillin V production?

A: this compound, often referred to as 'impurity D', is a related compound that can arise during the production of Penicillin V. [] Its presence is monitored to ensure the quality and purity of the final Penicillin V product. The research article highlights a method to quantify this compound using High-Performance Liquid Chromatography (HPLC), demonstrating its importance in quality control procedures. []

Q2: Can you elaborate on the analytical method used to quantify this compound in the study?

A: The research employed a specific HPLC method for the analysis. [] Here’s a breakdown:

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